2,3-Dimethoxycinnamic acid

Description

Significance and Research Context of Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are a significant class of naturally occurring phenolic compounds found in various plants, fruits, and honey. beilstein-journals.orgmdpi.com They are biosynthesized via the shikimate pathway and are recognized for a wide array of biological activities. beilstein-journals.org The core structure of cinnamic acid, featuring a benzene (B151609) ring, a carboxylic acid group, and an alkene double bond, allows for numerous modifications, leading to a diverse range of derivatives with enhanced or varied biological efficacies. nih.gov

The versatility of the cinnamic acid scaffold has made it a focal point in medicinal chemistry and materials science. Researchers have extensively explored these derivatives for their potential applications, which are attributed to the nature and position of substituents on the phenyl ring. nih.gov These modifications can influence the compound's electronic properties, steric hindrance, and ability to interact with biological targets. The broad spectrum of reported activities for cinnamic acid derivatives includes antioxidant, antimicrobial, anticancer, and anti-inflammatory properties. beilstein-journals.orgmdpi.com This has spurred significant interest in the synthesis and investigation of novel derivatives with tailored functionalities. beilstein-journals.org

Overview of 2,3-Dimethoxycinnamic Acid's Relevance in Scientific Inquiry

This compound (2,3-DCA) is a specific derivative that has garnered attention for its distinct properties and potential applications. It is recognized as a useful scaffold for the preparation of fine chemicals and research compounds. biosynth.com The presence of two methoxy (B1213986) groups on the phenyl ring distinguishes it from other cinnamic acid derivatives and influences its chemical behavior and biological interactions.

Recent research has highlighted the role of this compound as a quorum sensing inhibitor. mdpi.comnih.gov Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation. mdpi.com A 2024 study demonstrated that this compound, isolated from a marine actinomycete Nocardiopsis mentallicus, exhibited significant inhibitory effects on quorum sensing-regulated functions in Chromobacterium violaceum. mdpi.comnih.gov At a concentration of 150 µg/mL, it was found to inhibit violacein (B1683560) production, swarming motility, and biofilm formation. mdpi.comnih.gov Molecular docking studies suggest that it competitively binds to the CviR receptor, a key component of the quorum sensing system in this bacterium. mdpi.comnih.gov

Beyond its effects on bacteria, this compound serves as a precursor in organic synthesis. It has been utilized in the synthesis of more complex molecules, such as (2E,2′E,2′′E)-N,N′,N′′-(nitrilotri-2,1-ethanediyl)tris[3-(2,3-dimethoxyphenyl)-2-propenamide]. fishersci.atthermofisher.comchemicalbook.com The compound's chemical properties, including its melting point of 182-184 °C, have been well-documented. chemicalbook.comlookchem.comchemsrc.com Various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, have been employed to elucidate and confirm its structure. mdpi.comnih.gov

The study of this compound contributes to the broader understanding of how structural modifications to the cinnamic acid backbone can lead to specific biological activities. Its potential as a quorum sensing inhibitor opens avenues for the development of new strategies to combat bacterial resistance. mdpi.comnih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C11H12O4 | nih.govthermofisher.com |

| Molecular Weight | 208.21 g/mol | nih.govthermofisher.combiosynth.com |

| Melting Point | 182-184 °C | chemicalbook.comlookchem.comchemsrc.com |

| Appearance | White to off-white powder or crystals | guidechem.comthermofisher.com |

| IUPAC Name | (E)-3-(2,3-dimethoxyphenyl)prop-2-enoic acid | nih.gov |

| CAS Number | 7461-60-1 | lookchem.comnih.gov |

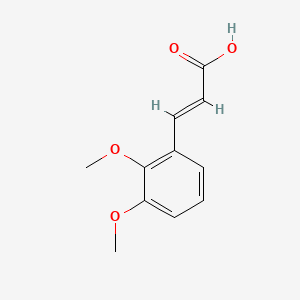

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2,3-dimethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-9-5-3-4-8(11(9)15-2)6-7-10(12)13/h3-7H,1-2H3,(H,12,13)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXPUWGAGVERSJ-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OC)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7461-60-1, 7345-82-6 | |

| Record name | 2',3'-Dimethoxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007461601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7461-60-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=235795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2',3'-dimethoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-2,3-Dimethoxycinnamic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Occurrence and Natural Source Identification of 2,3 Dimethoxycinnamic Acid

Isolation and Characterization from Natural Sources

Recent scientific investigations have identified the marine actinomycete, Nocardiopsis mentallicus SCSIO 53858, as a natural source of 2,3-Dimethoxycinnamic acid (2,3-DCA). citedrive.comnih.govnih.gov This strain was isolated from a deep-sea sediment sample collected in the South China Sea. citedrive.comnih.govnih.gov The discovery was guided by the anti-quorum-sensing (QS) activity exhibited by an ethyl acetate (B1210297) extract of the actinomycete against Chromobacterium violaceum CV026. citedrive.comnih.govnih.gov

Through a process of bioassay-guided isolation, researchers successfully purified the active compound and identified it as 2,3-DCA using spectral data analysis. citedrive.comnih.govnih.gov The isolation process involved multiple steps, including separation by MPLC on a silica (B1680970) gel column followed by further purification using semi-preparative HPLC to yield a white amorphous powder of 2,3-DCA. nih.gov This marked the first report of the isolation of 2,3-DCA from Nocardiopsis mentallicus. nih.gov

Table 1: Isolation of this compound from Nocardiopsis mentallicus SCSIO 53858

| Parameter | Details | Source |

| Organism | Nocardiopsis mentallicus SCSIO 53858 | citedrive.comnih.govnih.gov |

| Source | Deep-sea sediment from the South China Sea | citedrive.comnih.govnih.gov |

| Extraction Solvent | Ethyl Acetate | citedrive.comnih.gov |

| Bioassay | Anti-quorum-sensing (QS) activity against Chromobacterium violaceum CV026 | citedrive.comnih.govnih.gov |

| Purification Method | MPLC (Silica Gel Column), Semi-preparative HPLC | nih.gov |

| Identified Compound | This compound (2,3-DCA) | citedrive.comnih.govnih.gov |

While the isolation from marine actinomycetes is a specific and recent finding, hydroxycinnamic acids, as a class of phenolic compounds, are widespread in the plant kingdom. encyclopedia.pubmdpi.com They are significant components of the cell walls of plants. encyclopedia.pubmdpi.com Phenylpropenoic acids, including methoxy (B1213986) derivatives of cinnamic acid, are found in various medicinal plants. nih.gov Some examples include Angelica sinensis (Angelica), Aquilegia vulgaris (Common Columbine), Cimicifuga heracleifolia (Hogweed), Scrophularia buergeriana (Leprechaun), and Kaempferia galanga (Kencur). nih.gov However, specific documentation detailing the isolation of this compound from these particular plants is not as extensively reported as its 3,4-dimethoxy counterpart.

Marine Actinomycetes (e.g., Nocardiopsis mentallicus SCSIO 53858)

Biosynthetic Pathways and Precursors to this compound

The biosynthesis of hydroxycinnamic acids in plants is primarily accomplished through the mevalonate-shikimate pathway. encyclopedia.pubmdpi.com This essential metabolic route allows plants to synthesize aromatic amino acids from the primary metabolites phosphoenolpyruvate (B93156) and erythrose-4-phosphate. encyclopedia.pubmdpi.com The shikimate pathway is a core process leading to the formation of a wide range of aromatic compounds. frontiersin.org

The pathway begins with the condensation of phosphoenolpyruvate (PEP) and D-erythrose 4-phosphate (E4P) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). frontiersin.org Through a series of enzymatic steps, this leads to the synthesis of chorismite, a key branch-point intermediate. frontiersin.org Chorismite is then converted to the aromatic amino acids L-phenylalanine and L-tyrosine. mdpi.com The deamination of L-phenylalanine produces trans-cinnamic acid, a foundational precursor for other hydroxycinnamic acids. encyclopedia.pubmdpi.com While the mevalonate (B85504) pathway is also mentioned in the context of secondary metabolite production in higher plants, the shikimate pathway is the principal route for hydroxycinnamic acid biosynthesis. nih.gov

The conversion of precursor molecules into the diverse array of hydroxycinnamic acids involves various enzymatic transformations. While the specific enzymes directly responsible for the 2,3-dimethoxylation of a cinnamic acid precursor are not explicitly detailed in the provided search results, the general enzymatic processes for modifying the phenyl ring of cinnamic acid are well-established.

In engineered microbial systems, such as Saccharomyces cerevisiae, enzymes like 4-coumarate/CoA ligase (4CL) and hydroxycinnamoyl/benzoyl-CoA/anthranilate N-hydroxycinnamoyl/benzoyltransferase (HCBT) have been used to produce analogs of tranilast (B1681357), which is N-(3′,4′-dimethoxycinnamoyl)-anthranilic acid. lbl.gov This demonstrates the potential for enzymatic systems to utilize dimethoxycinnamic acid derivatives as substrates.

Furthermore, studies on the enzymatic decarboxylation of cinnamic acid derivatives have shown that enzymes can exhibit substrate specificity. For instance, a ferulic acid decarboxylase (FDC1) showed no activity towards 3,4-dimethoxycinnamic acid and 2,5-dimethoxycinnamic acid, suggesting that the position of the methoxy groups can significantly influence enzyme binding and activity. google.com This highlights the importance of specific enzymes in the transformation of these compounds. Research has also explored the use of enzymes to create derivatives of this compound, such as its conversion to enantioselective amino acids using engineered enzymes. rsc.org

Synthetic Methodologies for 2,3 Dimethoxycinnamic Acid and Its Analogues

Chemical Synthesis Approaches

Traditional organic synthesis offers several reliable methods for the preparation of 2,3-dimethoxycinnamic acid, primarily involving condensation and coupling reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a widely utilized and effective method for synthesizing cinnamic acid derivatives. researchgate.netwikipedia.org This reaction involves the nucleophilic addition of a compound with an active hydrogen to a carbonyl group, which is then followed by a dehydration reaction. wikipedia.org

A common application of this method for producing this compound involves the reaction of 2,3-dimethoxybenzaldehyde (B126229) with malonic acid. orgsyn.org The reaction is typically catalyzed by a weak base, such as piperidine (B6355638), in a solvent like pyridine (B92270). orgsyn.orgrsc.org An excess of malonic acid is crucial for achieving high yields, as using an equimolar amount can significantly reduce the output. orgsyn.org The reaction proceeds with the evolution of carbon dioxide at temperatures between 55-60°C. orgsyn.org A specific adaptation of this, known as the Doebner modification, uses pyridine as the solvent and is particularly effective when one of the activating groups on the nucleophile is a carboxylic acid, as is the case with malonic acid. wikipedia.orgorgsyn.org This modification is often accompanied by decarboxylation. wikipedia.org

One documented procedure involves dissolving 2,3-dimethoxybenzaldehyde and an excess of malonic acid in pyridine, followed by the addition of piperidine. orgsyn.org The mixture is heated, and after cooling, the product is precipitated by acidification with hydrochloric acid. orgsyn.org Purification can be achieved by dissolving the crude product in a sodium hydroxide (B78521) solution, filtering, and then re-precipitating the acid with hydrochloric acid. orgsyn.org This method has been reported to yield this compound in the range of 87-98%. orgsyn.org

| Reactants | Catalyst/Solvent | Yield |

| 2,3-Dimethoxybenzaldehyde, Malonic acid | Piperidine/Pyridine | 87-98% |

Perkin Reaction

The Perkin reaction represents another classical approach to cinnamic acid synthesis. scispace.commdpi.com This method involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of an alkali salt of the acid as a weak base. scispace.com For the synthesis of this compound, this would involve heating 2,3-dimethoxybenzaldehyde with acetic anhydride and sodium acetate (B1210297) to high temperatures, around 200°C. orgsyn.org While a viable method, a significant drawback is the potential for side product formation due to the reaction of the aldehyde in a basic environment and the requirement for high temperatures and long reaction times. scispace.com

Wittig Olefination

The Wittig reaction is a powerful tool for alkene synthesis, including cinnamic acid derivatives. wikipedia.orgmnstate.edu This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent. wikipedia.org To synthesize this compound, 2,3-dimethoxybenzaldehyde would be reacted with a suitable stabilized phosphorus ylide, such as one derived from an ester. Stabilized ylides generally lead to the formation of the (E)-alkene, which corresponds to the trans isomer of the cinnamic acid derivative. organic-chemistry.org

A notable advancement in the Wittig reaction is the use of aqueous conditions. For instance, reacting benzaldehydes with alkoxycarbonyl methylidenetriphenylphosphoranes in aqueous sodium hydroxide allows for a one-pot olefination and subsequent hydrolysis to yield the cinnamic acid directly. scirp.orgresearchgate.net This approach has been successfully used to synthesize 3,4-dimethoxycinnamic acid in an excellent yield of 96%. mdpi.comencyclopedia.pubnih.govresearchgate.net

Heck Coupling Reactions

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.orgnih.gov This versatile reaction can be employed to synthesize cinnamic acid derivatives. For example, the Heck coupling of an aryl halide with acrylic acid in the presence of a palladium catalyst and a base can produce the corresponding cinnamic acid. nih.govresearchgate.net The reaction is known for its high trans selectivity. organic-chemistry.org While specific examples for this compound are less detailed in the provided context, the general applicability of the Heck reaction to synthesize substituted cinnamic acids is well-established. encyclopedia.pub The reaction conditions, including the choice of palladium precursor, ligands, base, and solvent, can be optimized to achieve high yields. nih.gov

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous solvents, and lower energy consumption. mdpi.com

Solvent-Free Conditions

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-phase, reactions offer a promising alternative. For the Knoevenagel condensation, solvent-free methods have been developed that utilize environmentally benign catalysts, such as amines or ammonium (B1175870) salts, instead of the traditionally used pyridine and piperidine. encyclopedia.pubresearchgate.net

One such approach involves the microwave-assisted synthesis of cinnamic acid derivatives from an aryl aldehyde and malonic acid using polyphosphate ester (PPE) as both a mediator and catalyst. researchgate.net This method has been used to synthesize various cinnamic acid derivatives in high yields under solvent-free conditions. researchgate.net For example, 3,4-dimethoxycinnamic acid has been synthesized in 92% yield using solvent-free microwave irradiation. mdpi.comencyclopedia.pub Another solvent-free Knoevenagel condensation employs ammonium bicarbonate as a catalyst, which is particularly useful for synthesizing coumarins from 2-hydroxybenzaldehyde derivatives and malonic acid. researchgate.net These solvent-free methods are not only more environmentally friendly but can also lead to high yields and purity of the final product. researchgate.net

| Reaction | Conditions | Catalyst | Yield (for 3,4-dimethoxycinnamic acid) |

| Knoevenagel Condensation | Microwave irradiation, Solvent-free | Polyphosphate ester (PPE) | 92% |

Microwave and Ultrasound Irradiation

The application of microwave and ultrasound irradiation represents a significant advancement in the synthesis of cinnamic acid derivatives, offering green and efficient alternatives to conventional heating methods. mdpi.comencyclopedia.pub These techniques often lead to shorter reaction times, higher yields, and reduced energy consumption. mdpi.com

A notable example is the Knoevenagel-Doebner reaction, a key method for forming the carbon-carbon double bond in cinnamic acids. The combination of microwave and ultrasound irradiation has been shown to accelerate this reaction in aqueous media, providing a rapid and environmentally friendly route to 3-aryl acrylic acids without the need for organic solvents or expensive catalysts. mdpi.com

Microwave-assisted synthesis has been successfully employed for various cinnamic acid derivatives. For instance, the Knoevenagel-Doebner condensation of different para-hydroxybenzaldehydes with malonic acid and piperidine in dimethylformamide under microwave irradiation yielded p-coumaric, caffeic, ferulic, and sinapic acids in high yields of 92%, 85%, 89%, and 90%, respectively. encyclopedia.pub Furthermore, a solvent-free approach using microwave irradiation with polyphosphate ester as both a mediator and catalyst has been developed for the synthesis of cinnamic acid derivatives, including 3,4-dimethoxycinnamic acid, which was obtained in a 92% yield. mdpi.comresearchgate.net This method highlights the potential for high-yield synthesis under environmentally benign conditions. researchgate.net

The addition of tetrabutylammonium (B224687) bromide (TBAB) in the Knoevenagel reaction, coupled with microwave assistance, provides a quick, economical, and eco-friendly synthesis of p-coumaric acid from 4-hydroxybenzaldehyde (B117250) and malonic acid in distilled water, achieving a 72% yield. encyclopedia.pub

Table 1: Microwave-Assisted Synthesis of Cinnamic Acid Derivatives

| Derivative | Starting Material | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| p-Coumaric acid | 4-hydroxybenzaldehyde | Malonic acid, piperidine, DMF | Microwave | 92 | encyclopedia.pub |

| Caffeic acid | 3,4-dihydroxybenzaldehyde | Malonic acid, piperidine, DMF | Microwave | 85 | encyclopedia.pub |

| Ferulic acid | 4-hydroxy-3-methoxybenzaldehyde | Malonic acid, piperidine, DMF | Microwave | 89 | encyclopedia.pub |

| Sinapic acid | 4-hydroxy-3,5-dimethoxybenzaldehyde | Malonic acid, piperidine, DMF | Microwave | 90 | encyclopedia.pub |

| 3,4-Dimethoxycinnamic acid | 3,4-dimethoxybenzaldehyde | Malonic acid, polyphosphate ester | Microwave, solvent-free | 92 | mdpi.comresearchgate.net |

| p-Coumaric acid | 4-hydroxybenzaldehyde | Malonic acid, K2CO3, TBAB, H2O | Microwave | 72 | encyclopedia.pub |

Aqueous Media Reactions

The use of water as a solvent in organic synthesis is a cornerstone of green chemistry, and several methods for preparing cinnamic acids in aqueous media have been developed. mdpi.com These approaches aim to minimize the use of volatile and hazardous organic solvents.

One such method is the Wittig reaction between benzaldehydes and ethoxymethylidenetriphenylphosphorane in a 10% aqueous sodium hydroxide solution. mdpi.comsciforum.net This one-pot olefination-hydrolysis sequence allows for the direct synthesis of cinnamic acids. mdpi.com For example, 3,4-dimethoxycinnamic acid has been synthesized with an excellent yield of 96% using this method. mdpi.comnih.gov

Alkaline aqueous solutions have also been utilized for the Heck coupling reaction. The reaction between 4-iodophenol (B32979) and acrylic acid in the presence of potassium hydroxide resulted in a 95% yield of p-coumaric acid. mdpi.comnih.gov Another green approach involves the use of a copper catalyst with l-(−)-quebrachitol as a ligand for the reaction of aryl iodides with acrylic acid in aqueous sodium hydroxide, leading to high yields of ferulic, isoferulic, 3-coumaric, and 4-coumaric acids. mdpi.com

Table 2: Synthesis of Cinnamic Acids in Aqueous Media

| Product | Reaction Type | Reactants | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3,4-Dimethoxycinnamic acid | Wittig | 3,4-dimethoxybenzaldehyde, ethoxymethylidenetriphenylphosphorane | 10% aq. NaOH | 96 | mdpi.comnih.gov |

| p-Coumaric acid | Heck Coupling | 4-iodophenol, acrylic acid | aq. KOH | 95 | mdpi.comnih.gov |

| Ferulic acid | Heck-type | 4-iodo-2-methoxyphenol, acrylic acid | Cu catalyst, l-(−)-quebrachitol, aq. NaOH | High | mdpi.com |

| Isoferulic acid | Heck-type | 3-iodo-4-methoxyphenol, acrylic acid | Cu catalyst, l-(−)-quebrachitol, aq. NaOH | High | mdpi.com |

| 3-Coumaric acid | Heck-type | 3-iodophenol, acrylic acid | Cu catalyst, l-(−)-quebrachitol, aq. NaOH | High | mdpi.com |

| 4-Coumaric acid | Heck-type | 4-iodophenol, acrylic acid | Cu catalyst, l-(−)-quebrachitol, aq. NaOH | High | mdpi.com |

Chemoenzymatic and Biotechnological Synthesis

Biotechnological approaches offer sustainable and highly specific routes to produce complex molecules like cinnamoyl anthranilates and their derivatives.

Engineered microbial systems, particularly the yeast Saccharomyces cerevisiae, have been developed as efficient biocatalysts for the synthesis of cinnamoyl anthranilates. lbl.govresearchgate.netescholarship.org By co-expressing specific enzymes, these microorganisms can convert simple precursors into valuable compounds. lbl.govescholarship.org

A key strategy involves the co-expression of a 4-coumarate:CoA ligase (4CL) from Arabidopsis thaliana and a hydroxycinnamoyl/benzoyl-CoA/anthranilate N-hydroxycinnamoyl/benzoyltransferase (HCBT) from Dianthus caryophyllus in S. cerevisiae. lbl.govescholarship.org This engineered yeast strain can produce a wide variety of cinnamoyl anthranilates when fed with different cinnamic acids and anthranilate derivatives. lbl.gov For instance, feeding the yeast with this compound and anthranilate would theoretically lead to the production of the corresponding cinnamoyl anthranilate. This platform has been used to produce tranilast (B1681357) [N-(3′,4′-dimethoxycinnamoyl)-anthranilic acid] and 26 other analogues. lbl.gov

The flexibility of this system allows for the production of both naturally occurring and novel, non-natural cinnamoyl anthranilates, demonstrating the potential of biological design for creating diverse chemical libraries. lbl.govnih.gov

Directed evolution is a powerful technique used to engineer enzymes with improved or novel activities, such as enhanced enantioselectivity. iupac.orgnih.gov This process involves iterative rounds of random mutagenesis of the gene encoding the enzyme, followed by high-throughput screening to identify mutants with the desired properties. iupac.orgnih.gov The genetic information from the best-performing mutants is then used for the next round of evolution. iupac.org

This methodology has been successfully applied to create highly enantioselective enzymes for use in organic synthesis. iupac.orgnobelprize.org For example, a lipase (B570770) from Pseudomonas aeruginosa, which initially showed low enantioselectivity (5% ee), was evolved to exhibit significantly higher enantioselectivity (>90% ee) in the kinetic resolution of a chiral ester after several rounds of mutagenesis and screening. nih.gov

While there is no specific literature detailing the directed evolution of an enzyme for enantioselective amino acid synthesis directly from this compound, the principles of this technology are broadly applicable. An enzyme could theoretically be evolved to catalyze, for instance, the enantioselective amination of the double bond of this compound to produce a chiral amino acid. This would involve creating a library of enzyme variants, expressing them in a suitable host, and screening for the desired catalytic activity and stereoselectivity. iupac.orgresearchgate.net

Engineered Microbial Systems (e.g., Saccharomyces cerevisiae for cinnamoyl anthranilates)

Synthesis of this compound Derivatives and Analogs

The synthesis of derivatives and analogs of this compound is crucial for exploring their potential applications. These modifications often involve amidation or esterification of the carboxylic acid group.

A general method for synthesizing amide and ester derivatives involves the direct reaction of the cinnamic acid with an appropriate amine or alcohol. mdpi.com This is often facilitated by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com For example, a series of cinnamic acid derivatives, including those from 3,4-dimethoxycinnamic acid, were synthesized by amidation with morpholine, 3-hydroxymethylpyridine, 4-piperidone, and 1-methylpiperazine, with yields ranging from 61-82%. mdpi.com

Another approach involves the synthesis of precocene and its analogs from substituted cinnamic acids, including 2,4-dimethoxycinnamic acid and 2,5-dimethoxycinnamic acid. google.com This method involves a copper or iron-catalyzed reaction in isopropanol, followed by an intramolecular cyclization under irradiation in the presence of 1,4-dicyanonaphthalene. google.com

Furthermore, enzymatic methods have been explored for the synthesis of derivatives. For instance, lipase-catalyzed synthesis has been used to produce phospholipids (B1166683) containing 3,4-dimethoxycinnamic acid through interesterification. mdpi.com

Advanced Analytical and Spectroscopic Characterization of 2,3 Dimethoxycinnamic Acid

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating 2,3-dimethoxycinnamic acid from complex mixtures and determining its concentration. High-performance liquid chromatography (HPLC), gas chromatography (GC), and thin-layer chromatography (TLC) are the primary techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of this compound. In a notable study, this compound was purified from a crude extract using semi-preparative HPLC. nih.gov The process utilized an octadecylsilyl (ODS) column with an isocratic elution of 55% (v/v) methanol-water to yield a pure white amorphous powder of this compound. nih.gov Thermo Scientific Chemicals specifies that the purity of their this compound, predominantly the trans isomer, is confirmed to be ≥98.0% by HPLC analysis. thermofisher.com

The versatility of HPLC is further demonstrated in methods developed for the simultaneous quantification of multiple compounds, including cinnamic acid derivatives, in plant extracts and formulations. internationaljournalcorner.com For instance, a validated HPLC method using a C18 column with a gradient mixture of acetonitrile (B52724) and a phosphate (B84403) buffer can be used for the routine quality control of products containing cinnamic acid derivatives. internationaljournalcorner.com

HPLC Analysis Parameters for this compound

| Parameter | Details | Source |

| Column | Octadecylsilyl (ODS), YMC-pack ODS-A (10 x 250 mm, 5 µm) | nih.gov |

| Mobile Phase | Isocratic elution of 55% (v/v) MeOH-H₂O | nih.gov |

| Flow Rate | 3 mL/min | nih.gov |

| Purity Assay | ≥98.0% | thermofisher.com |

Gas Chromatography (GC)

Gas chromatography, often coupled with mass spectrometry (GC-MS), is another valuable tool for the analysis of this compound. It has been identified as a bioactive phytochemical constituent in the leaves of Corchorus olitorius. researchgate.net In a study analyzing the essential oil of marjoram, trans-2,3-dimethoxycinnamic acid was identified as one of the major components, constituting 5.94% of the oil. researchgate.net The Kovats retention index, a key parameter in GC, for this compound on a semi-standard non-polar column is reported as 1818.8. nih.gov

GC-MS analysis of 2,3,4-trimethoxycinnamic acid turnover by the enzyme CYP199A4 has been used to identify the formation of 4-hydroxy-2,3-dimethoxycinnamic acid. rsc.org

GC-MS Data for this compound

| Parameter | Value | Source |

| Kovats Retention Index (Semi-standard non-polar) | 1818.8 | nih.gov |

| Instrument (Example) | SHIMADZU QP-1000EX | nih.gov |

| Ionization Mode | EI-B, positive | nih.gov |

| Top 5 Peaks (m/z) | 177 (99.99), 208 (92.80), 176 (40), 134 (22.10), 121 (21.60) | nih.gov |

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a straightforward and rapid method for monitoring the progress of reactions and for the initial separation of compounds. wisc.edu In the isolation of this compound from a marine actinomycete, fractions obtained from medium-pressure liquid chromatography (MPLC) were monitored using TLC, with the anti-quorum sensing activity guiding the fractionation process. nih.govresearchgate.net This technique allows for the quick assessment of the presence of the target compound in different fractions before proceeding with more advanced purification methods like HPLC. nih.govresearchgate.net

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. The structure of this compound isolated from a marine actinomycete was confirmed through detailed ¹H and ¹³C NMR analysis. nih.govresearchgate.net

¹H NMR: The ¹H NMR spectrum of this compound typically shows characteristic signals for the aromatic protons, the vinylic protons of the cinnamic acid backbone, and the methoxy (B1213986) groups. nih.govchemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the olefinic carbons, the aromatic carbons, and the carbons of the methoxy groups. nih.gov

NMR Spectroscopic Data for this compound (in methanol-d₄)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity (J, Hz) | Assignment | Source |

| ¹H | 7.60 | d (J = 15.9) | 1H | nih.gov |

| 7.17 | d (J = 1.9) | 1H | nih.gov | |

| 7.06 | dd (J = 8.2, 1.9) | 1H | nih.gov | |

| 6.80 | d (J = 8.2) | 1H | nih.gov | |

| 6.35 | d (J = 15.9) | 1H | nih.gov | |

| 3.89 | s | 3H | nih.gov | |

| 3.76 | s | 3H | nih.gov | |

| ¹³C | 169.9 | nih.gov | ||

| 150.8 | nih.gov | |||

| 149.5 | nih.gov | |||

| 147.0 | nih.gov | |||

| 127.8 | nih.gov | |||

| 124.2 | nih.gov | |||

| 116.6 | nih.gov | |||

| 115.3 | nih.gov | |||

| 111.8 | nih.gov | |||

| 56.6 | nih.gov | |||

| 52.1 | nih.gov |

Mass Spectrometry (MS) (e.g., ESI-MS, APCI-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is particularly useful for analyzing polar molecules like this compound. The structure of this compound isolated from a marine source was confirmed using electrospray ionization mass spectrometry. nih.govresearchgate.net In another study, ESI-MS was used in the analysis of various cinnamoyl anthranilates, including derivatives of this compound, produced in recombinant yeast. lbl.gov

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS): APCI-MS is another atmospheric pressure ionization method that can be used for the analysis of moderately polar compounds. While specific APCI-MS data for this compound is not detailed in the provided context, it is a relevant technique for the analysis of similar compounds. researchgate.netmdpi.com For instance, it has been used to characterize cinnamoylated monoacylglycerols and in the analysis of nitrosamines. researchgate.netmdpi.com

Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Source |

| ESI-MS | - | - | - | nih.govresearchgate.net |

| GC-MS (EI) | Positive | 208 ([M]⁺) | 177, 176, 134, 121 | nih.gov |

| MS-MS (IT/ion trap) | Positive | 209.0808 ([M+H]⁺) | 191.1, 165.1, 167.1 | nih.gov |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that correspond to its key structural features: the carboxylic acid, the alkene, the aromatic ring, and the methoxy groups. Analysis of the spectrum reveals a broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching vibrations. The carbonyl (C=O) stretching vibration of the carboxylic acid typically appears as a strong, sharp peak around 1680-1710 cm⁻¹.

The presence of the α,β-unsaturated system is confirmed by the C=C stretching vibration of the alkene, which is observed in the 1625-1640 cm⁻¹ region. The trans configuration of the double bond is further supported by the presence of an out-of-plane C-H bending vibration around 980 cm⁻¹. Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹, while the C-O stretching vibrations of the two methoxy groups produce strong signals in the fingerprint region, usually between 1250 cm⁻¹ and 1000 cm⁻¹.

Table 1: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2500-3300 | O-H stretch (broad) | Carboxylic Acid |

| ~3010 | C-H stretch | Aromatic/Alkene |

| ~2950, ~2840 | C-H stretch | Methoxy (-OCH₃) |

| ~1690 | C=O stretch (strong) | Carboxylic Acid |

| ~1630 | C=C stretch | Alkene |

| ~1580, ~1470 | C=C stretch | Aromatic Ring |

| ~1250, ~1020 | C-O stretch | Methoxy/Aryl Ether |

| ~980 | =C-H bend (out-of-plane) | trans-Alkene |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. This compound, with its phenylpropanoid structure, possesses a chromophore consisting of a benzene (B151609) ring conjugated with a propenoic acid side chain. This extended π-system results in strong UV absorption.

The UV spectrum is typically recorded in a solvent like methanol (B129727) or ethanol (B145695). The analysis of dimethoxycinnamic acid isomers in complex mixtures, such as coffee extracts, has been performed using techniques like Liquid Chromatography with a Diode Array Detector (LC-DAD). nih.govresearchgate.net The DAD acquires the full UV-Vis spectrum for the eluting compound, providing a characteristic absorption profile that aids in its identification. nih.gov For cinnamic acid and its derivatives, the spectrum typically shows a main absorption band (λmax) between 280 nm and 320 nm, corresponding to the π → π* transition of the conjugated system. nih.govresearchgate.net The exact position and intensity of the absorption maximum can be influenced by the substitution pattern on the aromatic ring and the solvent used.

Hyphenated Analytical Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of specific compounds in complex samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for the sensitive and selective detection of this compound. Reversed-phase HPLC is commonly used for separation, after which the analyte is ionized, typically by electrospray ionization (ESI), and analyzed by a mass spectrometer. researchgate.net The compound can be detected in both positive ([M+H]⁺) and negative ([M-H]⁻) ionization modes, with the protonated molecule appearing at an m/z of approximately 209.08 and the deprotonated molecule at m/z 207.07. nih.gov

Tandem mass spectrometry (MS/MS) provides structural confirmation through characteristic fragmentation patterns. For the [M+H]⁺ precursor ion, common fragmentation pathways involve the neutral loss of water (H₂O, -18 Da) and carbon monoxide (CO, -28 Da). nih.gov A key fragmentation is the loss of a methyl group (-15 Da) from one of the methoxy substituents. researchgate.netnih.gov The fragmentation of the deprotonated molecule often involves the loss of carbon dioxide (CO₂, -44 Da) from the carboxylate group. The analysis of various dimethoxycinnamic acid isomers shows characteristic acylium ions resulting from the cleavage of the N-CO bond in amide derivatives or similar cleavages. researchgate.net

Table 2: LC-MS/MS Fragmentation Data for this compound

| Precursor Ion | m/z (Precursor) | Ionization Mode | Major Fragment Ions (m/z) | Neutral Loss |

|---|---|---|---|---|

| [M+H]⁺ | 209.08 | Positive (ESI+) | 191.1 | H₂O |

| 177.1 | CH₃OH or H₂O + CH₃ | |||

| 165.1 | CO₂ | |||

| 149.1 | H₂O + CO + CH₃ | |||

| [M-H]⁻ | 207.07 | Negative (ESI-) | 192.1 | CH₃ |

| 163.0 | CO₂ | |||

| 148.1 | CO₂ + CH₃ | |||

| 133.0 | CO₂ + 2CH₃ |

Data derived from public spectral databases. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique for the analysis of volatile and thermally stable compounds. Due to the low volatility and polar nature of the carboxylic acid group, this compound requires a chemical derivatization step prior to GC analysis. This process converts the polar functional groups (carboxylic acid) into less polar, more volatile derivatives. Common methods include silylation (e.g., forming a trimethylsilyl (B98337) ester) or methylation.

Once derivatized, the compound is separated on a GC column and detected by a mass spectrometer, typically using electron ionization (EI). The resulting mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint. For the underivatized molecule, the mass spectrum shows a prominent molecular ion peak (m/z 208) and a base peak at m/z 177, corresponding to the loss of a methoxy group (-OCH₃) or a methyl radical followed by H₂O. nih.gov Other significant fragments are observed at m/z 176 and 134. nih.gov

Table 3: Key GC-MS Fragments for this compound

| m/z | Relative Intensity | Putative Fragment |

|---|---|---|

| 208 | High | [M]⁺ (Molecular Ion) |

| 177 | Very High (Base Peak) | [M-OCH₃]⁺ |

| 176 | Medium | [M-CH₃OH]⁺ |

| 134 | Medium | [M-CO₂-OCH₃]⁺ |

Data derived from public spectral databases. nih.gov

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR)

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR) provides an unparalleled ability to separate complex mixtures and obtain detailed structural information online. This technique is particularly valuable for differentiating between isomers, such as the cis and trans isomers of cinnamic acid derivatives, which may be difficult to distinguish by mass spectrometry alone. tandfonline.comresearchgate.net

In an HPLC-NMR setup, the effluent from the HPLC column flows directly into the NMR spectrometer. The analysis can be performed in on-flow mode for major components or, more commonly, in stop-flow mode for minor components. In stop-flow mode, the chromatographic flow is paused when the peak of interest is in the NMR detection cell, allowing for the acquisition of high-quality, multidimensional NMR spectra (e.g., COSY, HSQC) over time. researchgate.net This approach enables the unambiguous assignment of proton and carbon signals and the determination of stereochemistry, such as the coupling constants of vinylic protons that confirm the trans configuration of the double bond in this compound. tandfonline.comoup.com

Triple Hyphenated Techniques (e.g., LC-NMR-MS)

For the ultimate analytical challenge of characterizing novel compounds or metabolites in highly complex biological or natural product extracts, triple hyphenated systems like Liquid Chromatography-Nuclear Magnetic Resonance-Mass Spectrometry (LC-NMR-MS) are employed. These systems integrate the separation power of LC with the dual detection capabilities of NMR and MS, providing complementary data from a single chromatographic run.

In such a setup, the LC eluent is typically split, with a portion directed to the MS for accurate mass and fragmentation data, and the remainder sent to the NMR for definitive structural elucidation. nih.govuab.cat Often, a solid-phase extraction (SPE) unit is integrated (LC-SPE-NMR/MS) to trap and concentrate peaks of interest before they are transferred to the NMR spectrometer, enhancing sensitivity. uab.cat This powerful combination allows for the confident identification of known compounds and the structural determination of unknown substances, such as isomers or metabolites of this compound, by correlating molecular weight, elemental composition (from MS), and detailed structural information (from NMR). nih.govacs.org

Sample Preparation Strategies for Complex Biological and Environmental Matrices

The accurate quantification and characterization of this compound in complex biological and environmental samples depend critically on the sample preparation strategy. The primary objectives of these procedures are to isolate the analyte from interfering matrix components, concentrate it to detectable levels, and present it in a solvent compatible with the subsequent analytical instrumentation, such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). Methodologies range from classical liquid-liquid extraction (LLE) to more advanced solid-phase extraction (SPE) and microextraction techniques. mdpi.comufl.eduscioninstruments.com

For environmental and natural product matrices, a combination of extraction and chromatographic purification is often necessary. A detailed protocol for isolating this compound from a marine actinomycete, Nocardiopsis mentallicus, involved an initial solid-state fermentation followed by exhaustive extraction of the culture with ethyl acetate (B1210297). nih.govresearchgate.net The resulting crude extract underwent multi-step purification. Initial fractionation was performed using medium-pressure liquid chromatography (MPLC) on an Octadecylsilyl (ODS) column with a stepped gradient of methanol and water. nih.gov Active fractions were further purified by MPLC on a silica (B1680970) gel column with a dichloromethane-methanol gradient, followed by a final polishing step using semi-preparative HPLC to yield pure this compound. nih.gov

Modern extraction techniques are also highly applicable to cinnamic acid derivatives in complex matrices like traditional Chinese medicines. These include methods like dispersive liquid-liquid microextraction (DLLME) using hydrophobic deep eutectic solvents (hDES) and vortex-assisted switchable solvent liquid-phase microextraction (VA-SSLPME). bohrium.combjmu.edu.cn These methods offer high enrichment factors and are often more environmentally friendly due to reduced solvent consumption. bohrium.combjmu.edu.cn For general phenolic compounds in environmental samples, techniques such as microwave-assisted extraction (MAE) for solid matrices and solid-phase microextraction (SPME) for aqueous samples are effective at minimizing the use of hazardous organic solvents. mdpi.comresearchgate.net

In the context of biological matrices such as plasma, serum, or tissue, sample preparation must efficiently remove high-abundance components like proteins and lipids. While specific protocols for this compound in human plasma are not extensively detailed in the literature, methods for the closely related isomer, 3,4-dimethoxycinnamic acid, provide a reliable framework. For analysis in human plasma after coffee consumption, a common approach involves protein precipitation with an organic solvent like ethanol or perchloric acid. researchgate.netnih.gov The supernatant can then be concentrated and reconstituted in a suitable mobile phase for injection into an LC-MS/MS system. researchgate.net Ultrafiltration is another technique used to separate the analyte from high molecular weight proteins, often following an initial protein precipitation step with methanol. tubitak.gov.tr For tissue samples, such as rat brain, a typical procedure involves homogenization in a water-chloroform-methanol mixture, followed by centrifugation to separate the phases and isolate low-molecular-weight compounds in the supernatant.

The table below summarizes various sample preparation strategies documented for this compound and related phenolic compounds from different matrices.

Table 1: Sample Preparation Techniques for this compound and Related Compounds in Environmental/Natural Product Matrices

| Matrix | Technique | Key Solvents/Reagents | Purpose | Reference |

|---|---|---|---|---|

| Marine Actinomycete Culture | Solid-State Fermentation, LLE, MPLC, and HPLC | Ethyl acetate, MeOH-H₂O, CH₂Cl₂-MeOH | Isolation and purification of pure compound | nih.gov |

| Bacterial Broth | Liquid-Liquid Extraction (LLE) | Ethyl acetate, 4M HCl | Extraction of phenolic metabolites for UHPLC-MS analysis | nih.gov |

| Traditional Chinese Medicines | Dispersive Liquid-Liquid Microextraction (DLLME) | Hydrophobic Deep Eutectic Solvent (hDES) | Preconcentration for HPLC-UV analysis | bohrium.com |

| Traditional Chinese Medicines | Vortex-Assisted Switchable Solvent Liquid-Phase Microextraction (VA-SSLPME) | Hexanoic acid, Sodium carbonate, Sulfuric acid | Enrichment and extraction for HPLC analysis | bjmu.edu.cn |

| Aqueous Environmental Samples | Solid-Phase Microextraction (SPME) | Various fiber coatings (e.g., Polydimethylsiloxane) | Extraction and concentration of phenolic pollutants | researchgate.net |

Table 2: Sample Preparation Techniques for Cinnamic Acid Derivatives in Biological Matrices

| Matrix | Technique | Key Solvents/Reagents | Purpose | Reference |

|---|---|---|---|---|

| Human Plasma | Protein Precipitation | Ethanol | Removal of plasma proteins for LC-MS/MS analysis of 3,4-dimethoxycinnamic acid | researchgate.net |

| Human Plasma | Protein Precipitation & LLE | Perchloric acid | Deproteination for HPLC analysis of various drugs | nih.gov |

| Human Plasma | Protein Precipitation & Ultrafiltration | Methanol | Removal of proteins for HPLC-UV analysis of drugs | tubitak.gov.tr |

| Spiked Human Plasma | Molecularly Imprinted Polymer - Solid Phase Extraction (MIP-SPE) | Acetonitrile, Methanol-Acetic Acid | Selective extraction of cinnamic acid | researchgate.net |

Biological Activities and Pharmacological Mechanisms of 2,3 Dimethoxycinnamic Acid

Antimicrobial and Anti-Biofilm Research

Recent scientific investigations have highlighted the potential of 2,3-Dimethoxycinnamic acid (2,3-DCA) as a significant agent in antimicrobial and anti-biofilm research. This compound, isolated from a marine actinomycete, Nocardiopsis mentallicus SCSIO 53858, has demonstrated notable activity against bacterial communication systems known as quorum sensing (QS). researchgate.netnih.govcitedrive.com Quorum sensing is a critical mechanism for bacteria, regulating the expression of genes involved in virulence, biofilm formation, and motility. nih.gov By disrupting these pathways, 2,3-DCA presents a promising avenue for combating bacterial resistance. researchgate.netnih.govcitedrive.com

Quorum Sensing Inhibition Mechanisms

This compound has been shown to interfere with quorum sensing in the model bacterium Chromobacterium violaceum. nih.govcitedrive.com This interference manifests through the inhibition of several key bacterial behaviors that are dependent on a functional QS system.

One of the hallmark indicators of quorum sensing in Chromobacterium violaceum is the production of the purple pigment violacein (B1683560). nih.gov Research has shown that 2,3-DCA effectively inhibits the production of this pigment. nih.govankara.edu.tr At a concentration of 150 µg/mL, 2,3-DCA demonstrated a robust 73.9% inhibition of violacein production in C. violaceum CV026. researchgate.netnih.govcitedrive.com This inhibitory effect was observed without affecting the growth of the bacterium, indicating that the compound specifically targets the QS pathway rather than exerting a general toxic effect. nih.gov

Swarming motility, a coordinated movement of bacteria across a surface, is another behavior regulated by quorum sensing. mdpi.com this compound has been found to significantly inhibit this motility in C. violaceum CV026. nih.govmdpi.com As the concentration of 2,3-DCA increased, the surface colonization during swarming decreased. nih.govmdpi.com At concentrations of 100 µg/mL and 150 µg/mL, the swarming inhibition rates were 33.7% and 37.8% respectively, compared to the control group. nih.govmdpi.com Another study reported a 65.9% inhibition of swarming motility at a concentration of 150 µg/mL. researchgate.netcitedrive.comsmolecule.com

Biofilms are structured communities of bacteria that adhere to surfaces and are a major contributor to antibiotic resistance. nih.govmdpi.com The formation of these biofilms in C. violaceum is largely dependent on quorum sensing. nih.govmdpi.com this compound has demonstrated the ability to modulate and reduce biofilm formation. nih.govmdpi.com When treated with 2,3-DCA at concentrations of 100 µg/mL and 150 µg/mL, biofilm formation in C. violaceum CV026 was markedly reduced by 36.5% and 65.9%, respectively. nih.govmdpi.com Another report indicated a 37.8% inhibition of biofilm formation at a concentration of 150 µg/mL. researchgate.netcitedrive.comsmolecule.com

Table 1: Inhibitory Effects of this compound on Chromobacterium violaceum CV026

| Activity | Concentration (µg/mL) | Inhibition Rate (%) |

| Violacein Production | 150 | 73.9 researchgate.netnih.govcitedrive.com |

| Swarming Motility | 100 | 33.7 nih.govmdpi.com |

| Swarming Motility | 150 | 37.8 nih.govmdpi.com |

| Swarming Motility | 150 | 65.9 researchgate.netcitedrive.comsmolecule.com |

| Biofilm Formation | 100 | 36.5 nih.govmdpi.com |

| Biofilm Formation | 150 | 65.9 nih.govmdpi.com |

| Biofilm Formation | 150 | 37.8 researchgate.netcitedrive.comsmolecule.com |

The inhibitory effects of 2,3-DCA on quorum sensing-regulated behaviors are rooted in its ability to downregulate the expression of key genes in the QS pathway. researchgate.netnih.govcitedrive.com Quantitative reverse transcription polymerase chain reaction (qRT-PCR) analysis has revealed that 2,3-DCA effectively suppresses the expression of several crucial QS-related genes in C. violaceum CV026. researchgate.netnih.govcitedrive.com These genes include cviR, which encodes the signal receptor protein, and vioA, vioB, and vioE, which are involved in the biosynthesis of violacein. researchgate.netnih.govcitedrive.commdpi.com By inhibiting the expression of cviR, 2,3-DCA disrupts the reception of the QS signal molecule, which in turn prevents the transcription of downstream genes responsible for virulence factors. nih.gov

To further elucidate the mechanism of action, molecular docking studies have been conducted. researchgate.netnih.govcitedrive.com These computational analyses have shown that this compound competitively binds to the same binding pocket on the CviR receptor as the natural signal molecule, N-hexanoyl-L-homoserine lactone (C6-HSL). researchgate.netnih.govcitedrive.com This competitive binding forms an inactive complex, preventing the natural signal molecule from activating the receptor. nih.gov This blockage of the CviR receptor is a key step in how 2,3-DCA hinders the entire QS system, ultimately leading to the observed reductions in violacein production, swarming motility, and biofilm formation. researchgate.netnih.govcitedrive.com

Regulation of Quorum Sensing Related Gene Expression (e.g., cviR, vioA, vioB, vioE)

Antioxidant Mechanisms of this compound

This compound has demonstrated notable antioxidant properties through various in vitro and cellular assays. Its ability to counteract oxidative stress is attributed to its capacity to scavenge free radicals, prevent lipid peroxidation, and potentially modulate endogenous antioxidant defense systems. These mechanisms collectively contribute to its protective effects against cellular damage induced by reactive oxygen species (ROS).

Free Radical Scavenging Assays (e.g., DPPH, Hydroxyl Radical)

The antioxidant potential of this compound and its derivatives has been evaluated using several established free radical scavenging assays. One of the most common methods is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The DPPH radical is a stable free radical that shows maximum absorbance at 517 nm. When it reacts with an antioxidant, it is reduced, leading to a decrease in absorbance, which can be measured to determine the scavenging activity.

While specific DPPH scavenging data for this compound is not extensively detailed in the provided context, studies on related dimethoxycinnamic acid isomers and derivatives offer valuable insights. For instance, research on 3,4-dimethoxycinnamic acid has shown its ability to interact with and reduce the DPPH free radical. nih.gov The general principle involves the donation of a hydrogen atom or an electron from the antioxidant to the DPPH radical, thus neutralizing it. mdpi.com The presence of methoxy (B1213986) groups on the cinnamic acid structure is believed to influence this activity. mdpi.com

Similarly, the hydroxyl radical scavenging activity is another crucial measure of antioxidant efficacy, as hydroxyl radicals are highly reactive and can cause significant cellular damage. Studies on amide derivatives of 3,4-dimethoxycinnamic acid have demonstrated their capacity to scavenge hydroxyl radicals, with some compounds showing activity comparable to the standard antioxidant, ascorbic acid. japsonline.com This suggests that the core structure of dimethoxycinnamic acid contributes to this protective effect.

Table 1: Free Radical Scavenging Activity of Related Cinnamic Acid Derivatives

| Compound | Assay | Finding | Source |

|---|---|---|---|

| Amide derivatives of 3,4-dimethoxycinnamic acid | Hydroxyl Radical Scavenging | Some derivatives showed activity comparable to ascorbic acid. | japsonline.com |

| 3,4-dimethoxycinnamic acid derivatives | DPPH Radical Scavenging | Demonstrated considerable radical scavenging action. | nih.gov |

Inhibition of Lipid Peroxidation

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, which can lead to cell membrane damage and the formation of harmful byproducts. The ability of a compound to inhibit this process is a key indicator of its antioxidant potential.

Research has shown that derivatives of dimethoxycinnamic acid can effectively inhibit lipid peroxidation. nih.gov For example, derivatives of 3,4-dimethoxycinnamic acid have been shown to inhibit rat hepatic microsomal membrane lipid peroxidation. nih.gov This process is often initiated by pro-oxidants like ferrous sulfate (B86663) (FeSO₄) and the extent of peroxidation is measured by the formation of thiobarbituric acid reactive substances (TBARS). nih.gov The inhibition of lipid peroxidation by these compounds highlights their potential to protect cellular membranes from oxidative damage. nih.govnih.gov

Table 2: Inhibition of Lipid Peroxidation by Cinnamic Acid Derivatives

| Compound/Derivative | Assay | Finding | Source |

|---|---|---|---|

| 3,4-dimethoxycinnamic acid derivatives | Inhibition of rat hepatic microsomal membrane lipid peroxidation | Demonstrated considerable antioxidant action. | nih.gov |

| Cinnamic acid derivatives | Inhibition of lipid peroxidation | Most synthesized compounds could inhibit lipid peroxidation with IC50 values as low as 8 µM. | researchgate.net |

Modulation of Endogenous Antioxidant Systems (e.g., Nrf2/HO-1 pathway, as seen in related compounds)

Beyond direct radical scavenging, some cinnamic acid derivatives can exert their antioxidant effects by modulating endogenous antioxidant defense systems. A key pathway in this process is the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway.

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated Protein 1 (Keap1). mdpi.com Upon exposure to oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of various antioxidant and cytoprotective genes, including HO-1. mdpi.com

While direct evidence for this compound's effect on the Nrf2/HO-1 pathway is emerging, studies on related compounds like sinapic acid and caffeic acid phenylester have shown their ability to activate this pathway. nih.govdovepress.com For instance, sinapic acid has been shown to protect against interleukin-1β-induced apoptosis and catabolism in nucleus pulposus cells by activating the Nrf2/HO-1 signaling axis. dovepress.com Similarly, caffeic acid phenylester upregulates antioxidant enzymes by promoting the nuclear translocation of Nrf2. nih.gov These findings suggest that dimethoxycinnamic acid derivatives may also share this mechanism of action, thereby enhancing the cell's intrinsic antioxidant capacity.

Anti-inflammatory Pathways of this compound

In addition to its antioxidant properties, this compound and its related compounds have been reported to possess anti-inflammatory activities. guidechem.com This is often linked to their antioxidant capacity, as oxidative stress is a key trigger for inflammatory responses.

Inhibition of Pro-inflammatory Mediators

Inflammation is a complex biological response involving the release of various pro-inflammatory mediators, such as cytokines (e.g., tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β)) and enzymes like cyclooxygenases (COX).

Studies on related cinnamic acid derivatives have demonstrated their ability to inhibit the production of these pro-inflammatory mediators. For example, 3,4-dimethoxycinnamic acid has been reported to inhibit the production of pro-inflammatory cytokines. ontosight.ai Furthermore, derivatives of cinnamic acid have been investigated as selective inhibitors of COX-2, an enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins. doi.org Some hexylamide derivatives of cinnamic acids have shown potent and selective inhibition of COX-2. doi.org The ability to inhibit these key mediators suggests a significant potential for dimethoxycinnamic acid derivatives in modulating inflammatory responses.

Modulation of Protein Denaturation

Protein denaturation is a process where proteins lose their tertiary and secondary structures due to external stress, such as heat or acidity. The denaturation of proteins is a well-documented cause of inflammation. Therefore, the ability of a compound to prevent protein denaturation can be correlated with its anti-inflammatory activity.

While specific data on this compound's effect on protein denaturation is limited, studies on related extracts containing dimethoxycinnamic acid have shown the ability to prevent the denaturation of proteins. researchgate.net This suggests that the compound may contribute to the anti-inflammatory effects observed in these extracts by stabilizing proteins and preventing the initiation of an inflammatory cascade.

Table 3: Anti-inflammatory Activity of Cinnamic Acid Derivatives

| Compound/Derivative | Mechanism | Finding | Source |

|---|---|---|---|

| 3,4-dimethoxycinnamic acid | Inhibition of pro-inflammatory cytokines | Reported to inhibit the production of pro-inflammatory cytokines. | ontosight.ai |

| Hexylamide derivatives of cinnamic acids | Selective COX-2 inhibition | Some derivatives showed potent and selective inhibition of COX-2. | doi.org |

| Ixora coccinea fruit extract (containing dimethoxycinnamic acid) | Inhibition of protein denaturation | The aqueous extract prevents the denaturation of proteins. | researchgate.net |

Stabilization of Erythrocyte Membranes (HRBC)

The stabilization of the human red blood cell (HRBC) membrane is a widely used in-vitro assay to assess the anti-inflammatory potential of various compounds. The principle lies in the analogy between the erythrocyte membrane and the lysosomal membrane. iiste.org During inflammation, lysosomal enzymes are released, which can cause significant tissue damage. ijrpc.com Compounds that can stabilize these membranes are presumed to limit the inflammatory response by preventing the release of these lytic enzymes. iiste.orgijrpc.com

While direct studies on the HRBC membrane stabilizing activity of this compound are not extensively documented, research on related compounds provides valuable insights. For instance, novel amide derivatives of the related isomer, 3,4-Dimethoxycinnamic acid, have been synthesized and evaluated for their in-vitro anti-inflammatory properties using the HRBC membrane stabilization method. researchgate.netjapsonline.com In these studies, some derivatives showed significant membrane stabilization activity when compared to standard anti-inflammatory drugs like Ibuprofen. researchgate.netjapsonline.com This suggests that the dimethoxycinnamic acid scaffold is a promising candidate for anti-inflammatory activity. The method involves subjecting red blood cells to hypotonic stress, which induces hemolysis; the ability of a compound to prevent this lysis is taken as a measure of its membrane stabilizing and, by extension, anti-inflammatory effect. bibliomed.orgscholarena.com

Table 1: HRBC Membrane Stabilization as an Anti-Inflammatory Assay

| Assay Principle | Relevance to Inflammation | Findings on Related Compounds |

|---|

Inhibition of Enzymes (e.g., Lipoxygenase)

The ability of a compound to inhibit specific enzymes involved in the inflammatory cascade is a key aspect of its pharmacological mechanism. Lipoxygenases (LOX) are a family of enzymes that play a crucial role in the biosynthesis of leukotrienes, which are potent mediators of inflammation. mdpi.com Therefore, the inhibition of LOX is a significant target for anti-inflammatory drug development.

Research into the enzyme inhibitory potential of cinnamic acid derivatives has shown promising results. While data specifically for this compound is limited, studies on related structures are informative. For example, caffeic acid is a known inhibitor of lipoxygenases. lew.ro The presence of methoxy groups on the cinnamic acid structure is known to influence biological activity, often by increasing the lipophilicity, which can enhance binding to the hydrophobic active site of enzymes like lipoxygenase. researchgate.net

Furthermore, research on other enzymes has shown that the related isomer, 3,4-Dimethoxycinnamic acid, exhibits inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases. impactfactor.orgresearchgate.net Bioassay-guided fractionation of Egyptian Propolis identified 3,4-Dimethoxycinnamic acid as one of the active compounds contributing to AChE inhibition. impactfactor.orgresearchgate.net This broad inhibitory potential across different enzyme families underscores the therapeutic promise of dimethoxycinnamic acid isomers.

Table 2: Enzyme Inhibitory Activity of Related Cinnamic Acid Derivatives

| Enzyme Target | Compound | Inhibitory Activity | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | 3,4-Dimethoxycinnamic acid | Active inhibitor | impactfactor.orgresearchgate.net |

| Acetylcholinesterase (AChE) | Choline (B1196258) ester derivatives of 3,4-Dimethoxycinnamic acid | Excellent inhibition (sub-micromolar range) | researchgate.netresearchgate.net |

| Lipoxygenase (LOX) | Caffeic Acid | Known inhibitor | lew.ro |

Impact on Inflammatory Signaling Pathways (e.g., NF-κB, ERK1/2, as seen in related compounds)

Modern pharmacological research delves into the molecular pathways through which compounds exert their effects. Key inflammatory signaling pathways include Nuclear Factor-kappa B (NF-κB) and Extracellular signal-regulated kinase 1/2 (ERK1/2). The NF-κB pathway is a central regulator of inflammatory gene expression, while the ERK1/2 pathway is involved in cellular processes including inflammation.

There is substantial evidence that cinnamic acid derivatives can modulate these pathways. A study on bleomycin-induced lung fibrosis in rats found that 3,4-Dimethoxycinnamic acid (DMCA) provided a potent therapeutic effect by downregulating the activation of NF-κB, TGF-β1/Smad3, and ERK1/2 signaling pathways. nih.gov This inhibition of pro-inflammatory and pro-fibrotic pathways was linked to an upregulation of caveolin-1, a protein with anti-inflammatory properties. nih.gov Similarly, p-hydroxycinnamic acid has been shown to exert its effects through the suppression of NF-κB activation. oatext.comresearchgate.net

Interestingly, some studies suggest a complex role for these compounds. For example, one report indicated that while chlorogenic acid could suppress NF-κB, 3,4-dimethoxycinnamic acid did not appear to affect the phosphorylation of ERK1/2 in that particular model. researchgate.net Another study noted that 3,4-dimethoxycinnamic acid could activate the antioxidant Nrf2 pathway, which is often interconnected with inflammatory signaling. researchgate.netmdpi.com This body of evidence, primarily from the 3,4-isomer, strongly suggests that dimethoxycinnamic acids can significantly interfere with major inflammatory signaling cascades.

Neuroprotective Research

The neuroprotective potential of cinnamic acid derivatives is an area of growing interest, particularly for age-related neurodegenerative disorders like Alzheimer's disease. Research has focused on their ability to counteract neurotoxicity, improve memory, and modulate disease-specific markers.

Protection against Neurotoxic Insults (e.g., Aβ-induced toxicity, glutamate (B1630785) excitotoxicity, as seen in related compounds)

Neurodegenerative diseases are often characterized by the death of neurons due to various toxic insults. A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) peptide, which forms toxic oligomers and plaques that lead to neuronal damage and death. nih.gov

Studies on related compounds have demonstrated protective effects against such toxicity. For instance, choline ester derivatives of 3,4-dimethoxycinnamic acid showed a capacity to prevent Aβ-induced toxicity in neuroblastoma cell lines. researchgate.net Furthermore, hybrids of cinnamic acid have been developed that show neuroprotective effects against mitochondrial oxidative stress in the human neuroblastoma SH-SY5Y cell line. csic.es The ability of these related molecules to enhance cell viability in the presence of neurotoxins highlights a potential therapeutic avenue for dimethoxycinnamic acid isomers. nih.govencyclopedia.pub

Anti-Amnestic Properties

Amnesia, or memory loss, is a primary symptom of many neurodegenerative conditions. Compounds that can prevent or reverse memory deficits are of significant therapeutic value. Research on methoxy derivatives of cinnamic acid has revealed notable anti-amnestic properties. nih.govencyclopedia.pub

In-vivo studies using a scopolamine-induced amnesia model in mice have shown that compounds like p-methoxycinnamic acid can significantly reduce memory deficits. nih.govmdpi.com The neuroprotective activity of 3,4-dimethoxycinnamic acid has also been noted in this context. nih.govencyclopedia.pub These findings suggest that methoxylated cinnamic acids can cross the blood-brain barrier and exert effects that counteract the neurochemical imbalances leading to memory impairment.

Modulation of Neurodegenerative Disease Markers (e.g., Aβ aggregation, Acetylcholinesterase inhibition, as seen in related compounds)

Beyond general neuroprotection, the direct modulation of key pathological markers is a crucial goal in drug discovery for neurodegenerative diseases. Two such markers for Alzheimer's disease are the aggregation of the Aβ peptide and the activity of the enzyme acetylcholinesterase (AChE).

Aβ Aggregation: The self-aggregation of Aβ peptides into toxic oligomers and fibrils is a central event in Alzheimer's pathology. ucsc.edu Research has shown that choline ester derivatives of 3,4-dimethoxycinnamic acid can moderately inhibit this Aβ self-aggregation process, with inhibition values reported between 27% and 44.6%. researchgate.netresearchgate.net This suggests that the dimethoxycinnamic structure could interfere with the protein-protein interactions necessary for plaque formation.

Acetylcholinesterase (AChE) Inhibition: AChE is an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). Inhibiting AChE increases acetylcholine levels in the brain, which is a therapeutic strategy to improve cognitive symptoms in Alzheimer's disease. impactfactor.org Several studies have identified 3,4-Dimethoxycinnamic acid and its derivatives as effective AChE inhibitors. japsonline.comimpactfactor.orgresearchgate.net Specifically, novel derivatives have shown higher cholinesterase inhibitory activity than unsubstituted cinnamic acid derivatives, and certain choline ester conjugates display excellent AChE inhibition in the sub-micromolar range. japsonline.comresearchgate.net

Table 3: Neuroprotective Activities of Related Cinnamic Acid Derivatives

| Activity | Target/Model | Finding with Related Compound (3,4-DMCA or other) | Reference |

|---|---|---|---|

| Protection from Neurotoxicity | Aβ-induced toxicity in neuroblastoma cells | Choline ester derivatives of 3,4-DMCA prevent toxicity. | researchgate.net |

| Anti-Amnestic Properties | Scopolamine-induced amnesia in mice | 3,4-DMCA was found to be active in neuroprotective properties. | nih.govencyclopedia.pub |

| Aβ Aggregation Inhibition | Amyloid-β self-aggregation | Choline ester derivatives of 3,4-DMCA showed moderate inhibition (27–44.6%). | researchgate.netresearchgate.net |

| Acetylcholinesterase (AChE) Inhibition | In-vitro enzyme assay | 3,4-DMCA and its derivatives are potent inhibitors of AChE. | japsonline.comimpactfactor.orgresearchgate.net |

Influence on Brain Inflammation

While direct research on the specific effects of this compound on brain inflammation is not extensively documented, the broader class of cinnamic acid derivatives has been investigated for anti-inflammatory and neuroprotective properties. ontosight.ai Methoxy derivatives of cinnamic acid are recognized for their potential to address diseases related to the nervous system. nih.gov Conditions such as Alzheimer's and Parkinson's disease are characterized by a significant neuroinflammatory component. Several derivatives of cinnamic acid, such as ferulic acid and caffeic acid, have been reported to offer benefits in treating Alzheimer's disease due to their antioxidant and anti-neuroinflammatory capabilities. researchgate.net

Research into related isomers, particularly 3,4-Dimethoxycinnamic acid (3,4-DMCA), has shown neuroprotective activity. In vitro studies using human neuroblastoma cell lines (SH-SY5Y) demonstrated that 3,4-DMCA could bind to prion proteins, reducing their oligomer formation by 30–40% and significantly enhancing cell viability. nih.gov This suggests a mechanism for protecting against the pathological protein aggregation seen in neurodegenerative disorders. mdpi.com Furthermore, derivatives of 3,4-Dimethoxycinnamic acid are noted for their potential in treating various inflammatory conditions. japsonline.com Although these findings relate to isomers and derivatives, they point towards a potential area of investigation for the neuroprotective and anti-inflammatory effects of this compound itself.

Antidiabetic Research

Research has identified trans-2,3-Dimethoxycinnamic acid as a bioactive phytochemical constituent in the leaves of Corchorus olitorius. japsonline.com Extracts from this plant have been reported to protect against diabetic complications, including hyperlipidemia and detrimental effects on liver tissue. japsonline.com The pharmacological effects are attributed to the presence of several bioactive compounds, including trans-2,3-Dimethoxycinnamic acid. japsonline.com